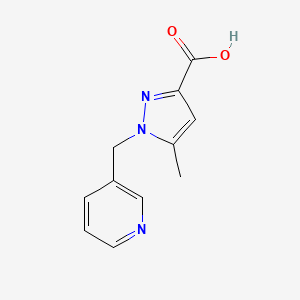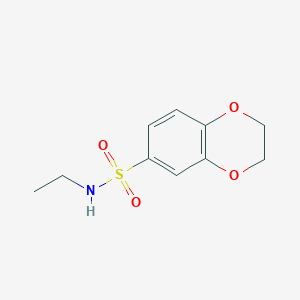![molecular formula C16H20N2O5 B2749334 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-ethoxyacetamide CAS No. 954623-75-7](/img/structure/B2749334.png)
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-ethoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a benzo[d][1,3]dioxol-5-yl group, a pyrrolidin-3-yl group, and an ethoxyacetamide group . These groups are common in many organic compounds and can have various properties depending on their arrangement and the presence of other functional groups.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via condensation methods . For instance, a series of N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazides were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-yl group, for example, is a bicyclic structure that includes a benzene ring fused to a 1,3-dioxole ring . The pyrrolidin-3-yl group is a cyclic amine, and the ethoxyacetamide group contains an ether and an amide .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the compound’s polarity, solubility, stability, and reactivity .
Aplicaciones Científicas De Investigación
Anticancer Activity
The compound’s structure includes a benzo[d][1,3]dioxole ring, which has been investigated for its potential in cancer treatment. Researchers have designed and synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated promising IC50 values against CCRF-CEM and MIA PaCa-2 cells, indicating their potential as antitumor agents .
Heavy Metal Ion Detection
Interestingly, the compound has been employed for detecting the carcinogenic heavy metal ion lead (Pb2+) . By depositing a thin layer of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF), researchers developed a sensitive and selective Pb2+ sensor .
Antitumor Properties
A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines. Some of these compounds exhibited potent growth inhibition properties, with IC50 values generally below 5 μM .
Other Potential Applications
While the above fields highlight the compound’s significant applications, further research may uncover additional uses. Its unique structure and functional groups make it a promising candidate for exploring other biological activities, such as enzyme inhibition, antimicrobial effects, or even materials science applications .
Mecanismo De Acción
Target of Action
The compound N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-ethoxyacetamide has been found to exhibit anticancer activity against various cancer cell lines . The primary targets of this compound are microtubules and their component protein, tubulin . These are crucial for cell division and maintaining cell shape, and are a leading target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly . It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis , effectively inhibiting the proliferation of cancer cells .
Biochemical Pathways
The compound affects the biochemical pathway related to cell division and apoptosis . By interacting with microtubules and tubulin, it disrupts the normal function of these structures, leading to cell cycle arrest at the S phase . This disruption affects the downstream processes of cell division, leading to the death of cancer cells .
Result of Action
The result of the compound’s action is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells . Specifically, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-ethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-2-21-9-15(19)17-7-11-5-16(20)18(8-11)12-3-4-13-14(6-12)23-10-22-13/h3-4,6,11H,2,5,7-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJLNZXJFXHXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-ethoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Z)-4-(1,3-Dioxoisoindol-2-yl)but-2-enyl] acetate](/img/structure/B2749254.png)
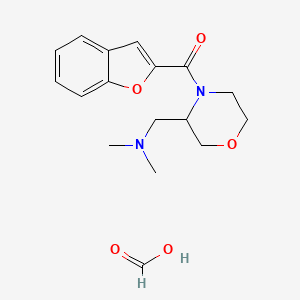
![ethyl 5-(4-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2749256.png)
![2-[3-(4-Chlorophenyl)sulfanylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2749257.png)
![2-benzamido-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2749259.png)
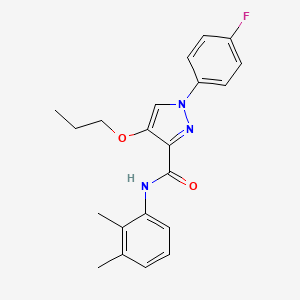
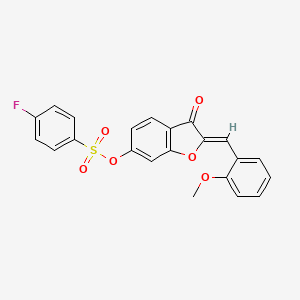
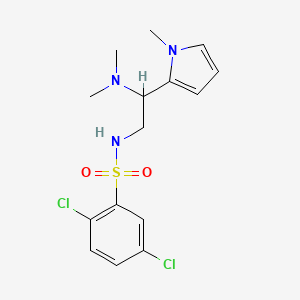
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(2-methoxyadamantan-2-yl)methyl]methanesulfonamide](/img/structure/B2749267.png)

